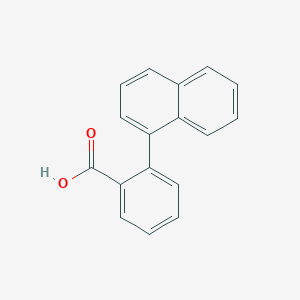

2-(Naphthalen-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

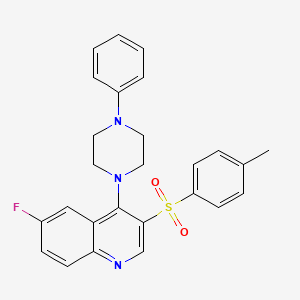

Molecular Structure Analysis

The molecular structure of 2-(Naphthalen-1-yl)benzoic acid can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Naphthalen-1-yl)benzoic acid can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The NMR and IR spectra can provide information about the chemical structure of the molecule .Scientific Research Applications

Medicinal Chemistry

2-(Naphthalen-1-yl)benzoic acid: has been explored for its potential in medicinal chemistry due to its structural similarity to naphthalene-based compounds that exhibit a range of biological activities. For instance, derivatives of this compound have been studied for their antibacterial properties . Additionally, naphthalene derivatives are known to possess antimicrobial, antioxidant, and cytotoxic activities, which makes them valuable as lead compounds in drug discovery .

Material Science

In material science, 2-(Naphthalen-1-yl)benzoic acid derivatives have been utilized as ligands in coordination chemistry to create novel materials with specific properties. These materials can have applications in creating photoresponsive nanoparticles for antimicrobial photodynamic therapy , which is a promising field for developing new materials with healthcare applications.

Chemical Synthesis

This compound plays a role in chemical synthesis as a precursor for creating complex molecules. It’s involved in the synthesis of Schiff base ligands, which are used in coordination chemistry and have applications in catalysis and the development of new chemical reactions .

Agriculture

In agriculture, 2-(Naphthalen-1-yl)benzoic acid derivatives have been investigated for their use as fungicides. Studies have shown that certain naphthalene-based compounds can inhibit the growth of plant pathogens, offering a potential avenue for protecting crops against diseases .

Environmental Science

Environmental science research has looked into the use of naphthalene derivatives for bioremediation purposes. These compounds can interact with pollutants, aiding in their breakdown and removal from the environment .

Biotechnology

The compound’s derivatives have been studied in biotechnology for their role in the synthesis of antibacterial nanoparticles. These nanoparticles can be used in a variety of applications, including wound healing and medical coatings, showcasing the compound’s versatility in biotechnological innovations .

Pharmaceutical Applications

2-(Naphthalen-1-yl)benzoic acid: is a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been used to develop compounds with potential therapeutic effects against a range of diseases, including cancer and microbial infections .

Photodynamic Therapy

Derivatives of 2-(Naphthalen-1-yl)benzoic acid have been used to create photoactive compounds that can generate reactive oxygen species upon light activation. These compounds have potential applications in photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then helps to kill nearby cells, such as cancer cells .

Mechanism of Action

Target of Action

The primary target of 2-(Naphthalen-1-yl)benzoic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function . This interaction may lead to changes in the enzyme’s activity, which could have downstream effects on various cellular processes.

Biochemical Pathways

Given the compound’s target, it is likely that it influences pathways related to cell growth and division, signal transduction, and gene transcription .

Result of Action

Given its target, it is likely that the compound influences various cellular processes, potentially leading to changes in cell growth and division, signal transduction, and gene transcription .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

2-naphthalen-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNOPNXFSTUXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2850259.png)